molecular formula C31H25N3O7S B15078424 methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15078424
M. Wt: 583.6 g/mol
InChI Key: BGVFXADAYYNHDF-LCUIJRPUSA-N
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Description

METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the indole and furoyloxyphenyl groups through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential tool for studying biological processes.

    Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly if it exhibits desirable pharmacological properties.

    Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its interactions with molecular targets and pathways. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2Z)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: shares similarities with other thiazolopyrimidine derivatives, indole derivatives, and furoyloxyphenyl compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C31H25N3O7S

Molecular Weight

583.6 g/mol

IUPAC Name

methyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H25N3O7S/c1-4-15-33-21-9-6-5-8-20(21)24(27(33)35)26-28(36)34-25(23(30(38)39-3)17(2)32-31(34)42-26)18-11-13-19(14-12-18)41-29(37)22-10-7-16-40-22/h5-14,16,25H,4,15H2,1-3H3/b26-24-

InChI Key

BGVFXADAYYNHDF-LCUIJRPUSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O

Origin of Product

United States

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